3-(cyclohexanecarboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
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Overview
Description
The compound “3-(cyclohexanecarboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The molecular formula of this compound is C24H26N2O3 and its molecular weight is 390.483.
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The experimental method is a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .Scientific Research Applications
Organic Synthesis and Chemical Properties
Heterocyclic Synthesis : Compounds related to benzofuran carboxamides are synthesized for the development of new antibiotic and antibacterial drugs. Their synthesis often involves reactions with various reagents to yield derivatives with potential biological activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Microwave-Assisted Synthesis : The microwave-assisted synthesis approach for benzofuran-2-carboxamide derivatives has been explored for their potential anti-inflammatory, analgesic, and antipyretic activities. This method offers a rapid and efficient way to produce compounds of medicinal significance (Xie et al., 2014).
Pharmacological Potential
Antimicrobial and Anti-inflammatory Activities : New derivatives of benzofuran carboxamide have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds show promise in developing bioactive chemical entities (Lavanya et al., 2017).
Antitumor Activity : Some derivatives related to 3-(cyclohexanecarboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide have shown cytotoxic activities towards tumor cell lines, indicating potential antitumor applications. The modification of sugar moieties in these compounds can lead to selective cytotoxic activity against specific cancer cells (Popsavin et al., 2002).
Materials Science
- Polymer Synthesis : Compounds incorporating cyclohexanecarboxamide structures are utilized in the synthesis of aromatic polyamides with the cyclohexane structure. These polymers exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for creating transparent, flexible, and tough films (Hsiao et al., 1999).
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-16-12-14-18(15-13-16)25-24(28)22-21(19-10-6-7-11-20(19)29-22)26-23(27)17-8-4-3-5-9-17/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOQQYZLSVCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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